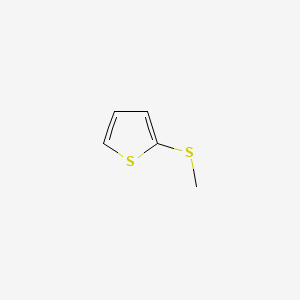

2-(Methylthio)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMPEVZXWDWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206497 | |

| Record name | Thiophene, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-36-9 | |

| Record name | Thiophene, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)thiophene for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, spectral data, synthesis, reactivity, and applications of 2-(Methylthio)thiophene (CAS No. 5780-36-9). As a key heterocyclic building block, this compound and its derivatives are of significant interest in medicinal chemistry and materials science. This document consolidates critical data and procedural insights to support researchers and drug development professionals in leveraging this versatile compound.

Introduction: The Significance of this compound

Thiophene and its derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The thiophene ring is considered a privileged pharmacophore due to its bioisosteric relationship with the benzene ring, offering similar electronic properties while often improving solubility and metabolic profiles.[1][2] The introduction of a methylthio (-SCH₃) group at the 2-position of the thiophene ring creates this compound, a compound with unique reactivity and utility. The methylthio group can influence the electronic properties of the thiophene ring and provide a handle for further chemical modifications, making it a valuable intermediate in organic synthesis.[3][4] Thiophene-containing compounds have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5]

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₆S₂ | [6] |

| Molecular Weight | 130.23 g/mol | [3] |

| CAS Number | 5780-36-9 | [6] |

| Appearance | Colorless to yellow liquid | - |

| Boiling Point | 100 °C | [3] |

| Density | 1.1752 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.5960 | [3] |

| Flash Point | 82-84°C/15mm | [3] |

| Storage Temperature | 2-8°C, under nitrogen | [3] |

Spectral Data and Characterization

Spectroscopic analysis is fundamental for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum is also a key tool for structural confirmation.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the characteristic vibrational modes of the thiophene ring and the C-S bonds.

Synthesis and Reactivity

Synthetic Approaches

While numerous methods exist for the synthesis of thiophene derivatives, a common route to 2-substituted thiophenes involves the functionalization of a pre-formed thiophene ring.[9] this compound can be prepared through the reaction of 2-lithiothiophene with dimethyl disulfide.

Diagram: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organometallic reactions. Researchers should consult specific literature for optimized conditions.

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophene in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C to 0 °C). A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of 2-lithiothiophene.

-

S-Alkylation: A solution of dimethyl disulfide in the reaction solvent is then added dropwise to the 2-lithiothiophene solution at low temperature.

-

Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Reactivity

The reactivity of this compound is influenced by both the electron-rich thiophene ring and the methylthio substituent.

-

Electrophilic Aromatic Substitution: The thiophene ring is highly susceptible to electrophilic attack, primarily at the 5-position due to the directing effect of the sulfur atom in the ring and the 2-substituent.[10]

-

Lithiation/Metalation: The proton at the 5-position is acidic and can be readily removed by a strong base such as n-butyllithium, allowing for the introduction of various electrophiles at this position. This is a powerful strategy for the synthesis of 2,5-disubstituted thiophene derivatives.

-

Oxidation of the Sulfide: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can further modify the electronic properties and reactivity of the molecule.

Applications in Drug Discovery and Materials Science

The this compound moiety is a valuable building block in the synthesis of more complex molecules with potential biological activity.

-

Intermediate in Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various thiophene derivatives that are being investigated for their therapeutic potential. Thiophene-containing drugs have been developed for a range of conditions, highlighting the importance of this heterocyclic core in medicinal chemistry.[11][12]

-

Synthesis of Biologically Active Compounds: The ability to functionalize the this compound core at various positions allows for the creation of libraries of compounds for screening against different biological targets. For instance, it is used in the preparation of 2-thiocyanato-thiophene, another synthetic intermediate.[3][4]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

-

GHS Hazard Statements: It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Conclusion

This compound is a versatile and valuable heterocyclic compound with a growing importance in synthetic chemistry. Its unique combination of an electron-rich thiophene ring and a modifiable methylthio group provides a platform for the development of novel molecules with potential applications in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective and safe utilization.

References

-

ChemSynthesis. (2025). 2-methylthiophene. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2-Methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-(methylthio)-. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-methyl-. Retrieved from [Link]

-

Shah, P., & Verma, A. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Retrieved from [Link]

- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.

-

ResearchGate. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Retrieved from [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(3), M1143. [Link]

-

Dalvie, D. K., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 25(12), 2545-2565. [Link]

-

ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5780-36-9 [m.chemicalbook.com]

- 4. A11763.06 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(5780-36-9) 1H NMR spectrum [chemicalbook.com]

- 8. Thiophene, 2-(methylthio)- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

2-(Methylthio)thiophene chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-(Methylthio)thiophene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the intricacies of its molecular structure, bonding, and spectroscopic signature. Furthermore, this guide will explore its synthesis, chemical reactivity, and diverse applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide-ranging applications.[1][2][3] These sulfur-containing aromatic compounds are integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials.[4][5][6] The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][6][7] this compound, in particular, serves as a versatile building block, with the methylthio group providing a unique handle for further chemical modifications and influencing the electronic properties of the thiophene ring.[8][9] This guide aims to provide a detailed exploration of the fundamental chemistry of this compound, offering a foundation for its application in advanced research and development.

Molecular Structure and Bonding: An In-depth Analysis

The chemical behavior of this compound is intrinsically linked to its electronic structure, which is a product of the aromatic thiophene ring and the functionalization by the methylthio (-SCH3) group.

The Aromaticity of the Thiophene Ring

The core of this compound is the five-membered thiophene ring, which exhibits aromatic character. This aromaticity arises from the cyclic, planar arrangement of atoms with a continuous loop of p-orbitals. The sulfur atom participates in the aromatic system by contributing one of its lone pairs of electrons to the π-electron cloud, resulting in a total of 6 π-electrons, which satisfies Hückel's rule (4n+2, where n=1). This electron delocalization imparts significant stability to the ring.

The Influence of the Methylthio Substituent

The methylthio group at the C2 position significantly modulates the electronic landscape of the thiophene ring through a combination of inductive and mesomeric (resonance) effects.

-

Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the sulfur atom withdraws electron density from the thiophene ring via the sigma bond.

-

Mesomeric Effect (+M): The sulfur atom of the methylthio group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the thiophene ring. This donation of electron density through resonance is a more dominant effect than the inductive withdrawal.

This net electron-donating character of the methylthio group activates the thiophene ring towards electrophilic aromatic substitution, preferentially at the C5 position.

Diagram: Chemical Structure and Resonance of this compound

Caption: Structure of this compound and a key resonance form.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

| Spectroscopic Data | |

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum typically shows signals for the three aromatic protons on the thiophene ring and a singlet for the methyl protons.[10] |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C-S stretching vibrations, are observed. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak (M+) corresponding to the molecular weight of the compound (130.23 g/mol ).[11][12] |

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. A common and efficient method involves the lithiation of thiophene followed by quenching with an appropriate sulfur electrophile.

General Synthetic Approach: Lithiation and Sulfenylation

This method leverages the acidity of the proton at the C2 position of thiophene, which can be selectively removed by a strong base like n-butyllithium (n-BuLi).[13][14] The resulting 2-thienyllithium is a potent nucleophile that readily reacts with electrophiles.

Diagram: Synthetic Workflow for this compound

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound, adapted from established procedures for the synthesis of 2-thiophenethiol.[13]

Materials:

-

Thiophene

-

n-Butyllithium (in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Elemental Sulfur

-

Methyl Iodide

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Lithiation: To a solution of thiophene in anhydrous THF at -40°C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise, maintaining the temperature between -30°C and -20°C. Stir the reaction mixture for 1 hour at this temperature.

-

Sulfenylation: Cool the reaction mixture to -70°C and add powdered elemental sulfur in one portion. Allow the reaction to stir for 30 minutes.

-

Alkylation: To the resulting lithium 2-thiophenethiolate solution, add methyl iodide and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Low Temperatures: The lithiation and subsequent reactions are performed at low temperatures to prevent side reactions and decomposition of the organolithium intermediates.

-

Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium reagents are highly reactive towards oxygen and moisture.

-

Anhydrous Solvents: Water will quench the organolithium reagent, so anhydrous solvents are essential for the reaction to proceed.

Chemical Reactivity of this compound

The interplay of the aromatic thiophene ring and the activating methylthio group dictates the reactivity of this compound.

Electrophilic Aromatic Substitution

As previously mentioned, the +M effect of the methylthio group activates the thiophene ring towards electrophilic attack, primarily at the C5 position. The C3 position is less favored due to the formation of a less stable carbocation intermediate.[15][16]

Diagram: Electrophilic Substitution Mechanism

Caption: General mechanism for electrophilic substitution.

Lithiation and Further Functionalization

While the C2 proton is the most acidic in unsubstituted thiophene, in this compound, deprotonation with a strong base like n-BuLi can occur at the C5 position, especially if the C2 position is blocked. This lithiated intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.[17][18][19]

Oxidation

The sulfur atoms in this compound can be oxidized to form sulfoxides and sulfones.[20][21] The exocyclic sulfur of the methylthio group is generally more susceptible to oxidation than the endocyclic sulfur of the thiophene ring.[21] The choice of oxidizing agent and reaction conditions can allow for selective oxidation. For instance, mild oxidizing agents may preferentially oxidize the methylthio group, while stronger oxidizing agents can oxidize both sulfur atoms.[21][22]

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a valuable precursor in various fields.

Medicinal Chemistry

The thiophene scaffold is a common feature in many biologically active molecules.[3][5][7][23] this compound can be used as a starting material to synthesize more complex thiophene derivatives for drug discovery programs.[6][24] The methylthio group can be a key pharmacophoric element or can be further modified. For instance, oxidation to the sulfoxide or sulfone can alter the polarity, solubility, and metabolic stability of a drug candidate. The metabolism of thiophene-containing drugs is an important consideration, as it can sometimes lead to reactive metabolites.[25]

Materials Science

Thiophene-based polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Substituted thiophenes like this compound can be used as monomers to tune the electronic properties and processability of these polymers.

Conclusion

This compound is a heterocyclic compound with a rich and versatile chemistry. Its structure, characterized by an aromatic thiophene ring and an activating methylthio group, gives rise to a predictable pattern of reactivity. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior is essential for harnessing its full potential as a building block in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and professionals working with this important molecule.

References

- King, Wm. J.; Nord, F. F. (1949). Thiophene Series. V. Wolff-Kishner Reductions. Journal of Organic Chemistry.

-

PubChem. 2-Methylthiophene. Available from: [Link]

-

Khan, M. et al. (2018). Therapeutic importance of synthetic thiophene. PubMed Central. Available from: [Link]

-

Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Available from: [Link]

-

Valadon, P. et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PubMed Central. Available from: [Link]

-

Shilov, I. N. et al. (1999). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available from: [Link]

-

ResearchGate. Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Available from: [Link]

-

Padwa, A. et al. (2014). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central. Available from: [Link]

-

ResearchGate. Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Available from: [Link]

-

Butler, A. R.; Eaborn, C. (1968). Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

SpectraBase. 2-Methylthiophene - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

ORCA - Cardiff University. (2009). A simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines. Available from: [Link]

-

J&K Scientific. This compound, 97%. Available from: [Link]

-

The Role of Thiophene Derivatives in Drug Discovery. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]

- Google Patents. Thiophene synthesis.

-

NIST. Thiophene, 2-methyl-. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). International Journal of Scientific Research in Science and Technology. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

-

El-Haggar, R. et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available from: [Link]

-

ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available from: [Link]

-

Rodriguez-Gomez, R. et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available from: [Link]

-

ResearchGate. Biological and Pharmacological Activity of Thiophene and its Derivatives. Available from: [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

-

Sharma, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

-

Al-Anazi, B. D. et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. Available from: [Link]

-

NIST. Thiophene, 2-(methylthio)-. Available from: [Link]

-

Química Organica.org. Electrophilic substitution on thiophene. Available from: [Link]

-

NIST. Thiophene, 2-(methylthio)-. Available from: [Link]

-

Chemical Research in Toxicology. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Available from: [Link]

-

ResearchOnline@JCU. (2014). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available from: [Link]

-

ResearchGate. (2018). Therapeutic importance of synthetic thiophene. Available from: [Link]

-

Organic Syntheses Procedure. 2-thiophenethiol. Available from: [Link]

-

Organic Chemistry Portal. (2005). Deprotonation of thiophenes using lithium magnesates. Available from: [Link]

-

Chemistry Stack Exchange. (2020). lithiation between thiophene with n-buthyllithium. Available from: [Link]

-

PubChem. 2-Methyl-4-(methylthio)thiophene. Available from: [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound CAS#: 5780-36-9 [m.chemicalbook.com]

- 10. This compound(5780-36-9) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thiophene, 2-(methylthio)- [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. A simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines -ORCA [orca.cardiff.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]

- 20. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. pubs.acs.org [pubs.acs.org]

2-(Methylthio)thiophene CAS number 5780-36-9

An In-Depth Technical Guide to 2-(Methylthio)thiophene (CAS 5780-36-9) for Advanced Synthesis and Drug Discovery

Abstract

This compound is a sulfur-containing heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-rich thiophene ring and the versatile methylthio group, make it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, key reactivity patterns, and applications, particularly within the context of drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this reagent's potential and practical handling.

Core Chemical Identity and Properties

This compound, with the CAS Number 5780-36-9, is structurally composed of a five-membered thiophene ring substituted at the 2-position with a methylthio (-SCH₃) group. This substitution significantly influences the molecule's reactivity, making it a versatile intermediate.[1][2] The thiophene core is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for a benzene ring, which can improve the metabolic profile and receptor binding affinity of drug candidates.[3][4]

Physicochemical and Spectroscopic Data

A precise understanding of the compound's properties is fundamental for its application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 5780-36-9 | [5][6] |

| Molecular Formula | C₅H₆S₂ | [5][6] |

| Molecular Weight | 130.23 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 82-84 °C at 15 mmHg | [1] |

| Density | ~1.175 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | ~1.596 | [1] |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 130 | [5][6] |

| ¹³C NMR (CDCl₃) | Key shifts observed | [5] |

| InChIKey | ZLSMPEVZXWDWEK-UHFFFAOYSA-N | [5][7] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the functionalization of the thiophene ring. The method detailed below leverages the high acidity of the proton at the C2 position of thiophene, allowing for regioselective deprotonation followed by electrophilic quenching.

Rationale for Synthetic Strategy

Directed ortho-metalation, specifically lithiation, is a powerful and widely used strategy for the functionalization of heterocycles. The protons adjacent to the sulfur atom in thiophene (positions 2 and 5) are significantly more acidic than those at positions 3 and 4. This allows for selective deprotonation at the 2-position using a strong organolithium base like n-butyllithium (n-BuLi). The reaction is performed at low temperatures (-78 °C) to prevent decomposition of the lithiated intermediate and to avoid competing side reactions. The resulting 2-lithiothiophene is a potent nucleophile that readily reacts with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to install the methylthio group.

Detailed Experimental Protocol: Synthesis via Lithiation

Materials:

-

Thiophene (C₄H₄S)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Dimethyl disulfide (DMDS, CH₃SSCH₃)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere apparatus (Nitrogen or Argon)

-

Standard, dry glassware including a three-neck round-bottom flask, dropping funnel, and condenser

Procedure:

-

Reaction Setup: A three-neck flask is flame-dried under vacuum and backfilled with an inert atmosphere. Anhydrous THF and a magnetic stir bar are added. Thiophene is then added via syringe.

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-BuLi is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the 2-lithiothiophene anion.

-

Electrophilic Quench: Dimethyl disulfide is added dropwise to the reaction mixture. The reaction is stirred for an additional 2 hours at -78 °C.

-

Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature. It is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Workflow Visualization: Synthesis

Caption: Synthetic workflow for this compound via lithiation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its dual reactivity: the aromatic ring can undergo electrophilic substitution, and the thioether side chain can be oxidized.

Electrophilic Aromatic Substitution (EAS)

The methylthio group is an activating, ortho-para directing group. In the 2-substituted thiophene system, this directs incoming electrophiles predominantly to the C5 position, which is electronically activated and sterically accessible. This allows for the straightforward synthesis of 5-substituted-2-(methylthio)thiophene derivatives, which are valuable precursors for more complex molecules. Common EAS reactions include:

-

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Acylation: Friedel-Crafts acylation to introduce ketone functionalities.

-

Formylation: Vilsmeier-Haack reaction to install an aldehyde group.

Oxidation of the Thioether

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide or sulfone. This transformation is highly significant as it fundamentally alters the electronic nature of the substituent, converting it from an electron-donating group to a powerful electron-withdrawing group.

-

Sulfoxide Formation: Achieved with one equivalent of a mild oxidizing agent like hydrogen peroxide or sodium periodate.

-

Sulfone Formation: Requires stronger conditions or excess oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA).

This oxidation dramatically changes the reactivity of the thiophene ring, making it more susceptible to nucleophilic attack and modifying the directing effects for any subsequent electrophilic substitutions.

Reactivity Pathway Visualization

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Development

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

This compound serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. Its predictable reactivity at both the C5 position and the sulfur side-chain allows for the systematic introduction of molecular diversity. For example, the core can be elaborated into thieno[2,3-d]pyrimidine systems, which are known to be potent kinase inhibitors. The ability to fine-tune the electronic properties via oxidation provides another layer of control for optimizing a molecule's pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5] It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[5]

-

GHS Pictograms: Corrosion, Acute Toxicity (harmful), Sensitization.

-

Hazard Statements: H302, H317, H318.[5]

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before any handling or use.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and avoid sources of ignition.[9]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from strong oxidizing agents and sources of heat or ignition.

References

-

Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-(methylthio)-. National Institute of Standards and Technology. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylthiophene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Powers, R. A., et al. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(4), 564-616. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates. Retrieved from [Link]

-

Jat, J. L., et al. (2017). Therapeutic importance of synthetic thiophene. Journal of Taibah University for Science, 11(5), 871-897. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

EPRA Journals. (n.d.). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

Sources

- 1. This compound CAS#: 5780-36-9 [m.chemicalbook.com]

- 2. A11763.06 [thermofisher.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophene, 2-(methylthio)- [webbook.nist.gov]

- 7. This compound(5780-36-9) 1H NMR spectrum [chemicalbook.com]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

The Strategic Utility of 2-Methylsulfanylthiophene in Modern Drug Discovery: A Technical Guide

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can effectively and selectively interact with biological targets. Within the vast arsenal of heterocyclic chemistry, the thiophene ring stands out as a "privileged structure."[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its role as a cornerstone in the design of therapeutic agents. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

This guide focuses on a particularly valuable, yet often overlooked, derivative: 2-methylsulfanylthiophene . The introduction of the methylsulfanyl (-SCH₃) group at the 2-position of the thiophene ring imparts a unique set of physicochemical and reactivity characteristics. This functionalization not only modulates the electronic nature of the thiophene core but also provides a versatile handle for subsequent chemical modifications, making it an exceptionally useful building block for the synthesis of complex, biologically active molecules. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and strategic application of 2-methylsulfanylthiophene is paramount for the rational design of next-generation therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical building block is the bedrock of its effective utilization.

| Property | Value | Reference |

| IUPAC Name | 2-methylsulfanylthiophene | [5] |

| CAS Number | 5780-36-9 | [5] |

| Molecular Formula | C₅H₆S₂ | [5] |

| Molecular Weight | 130.23 g/mol | [5] |

| Appearance | Colorless to yellowish liquid | |

| Boiling Point | 112.6 °C (for 2-methylthiophene) | [6] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is crucial for confirming the identity and purity of 2-methylsulfanylthiophene.

-

¹³C NMR: The carbon NMR spectrum provides information on the electronic environment of each carbon atom in the molecule.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) at m/z 130, corresponding to the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring (around 3100 cm⁻¹), C-S stretching, and various ring vibrations.[8]

Synthesis of 2-Methylsulfanylthiophene: A Reliable Protocol

The most direct and widely applicable method for the synthesis of 2-methylsulfanylthiophene involves the lithiation of thiophene followed by quenching with dimethyl disulfide. This approach offers high yields and regioselectivity.

Experimental Protocol: Synthesis via Lithiation-Sulfenylation

This protocol is adapted from established procedures for the lithiation of thiophenes and subsequent reaction with electrophiles.[9][10]

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dimethyl disulfide (DMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with thiophene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiophene.

-

Sulfenylation: A solution of dimethyl disulfide (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 2-methylsulfanylthiophene as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields.

-

Low Temperature: The lithiation of thiophene is highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as polymerization or decomposition of the lithiated intermediate. The subsequent reaction with dimethyl disulfide is also performed at low temperature to control the reaction rate and minimize the formation of byproducts.

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench any remaining organolithium species and protonate the resulting thiolate, preventing its reaction with other electrophiles during work-up.

Chemical Reactivity and Strategic Functionalization

The 2-methylsulfanyl group significantly influences the reactivity of the thiophene ring. It is an ortho-, para-directing group for electrophilic aromatic substitution, activating the 3- and 5-positions.

A [label="2-Methylsulfanylthiophene", fillcolor="#F1F3F4"]; B [label="Electrophilic Aromatic\nSubstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Lithiation/Metalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Oxidation", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="5-Substituted Derivative", pos="3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="3-Substituted Derivative", pos="1,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="5-Lithio-2-methylsulfanylthiophene", pos="-3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="2-Methylsulfonylthiophene", pos="-1,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="e.g., Acylation, Halogenation"]; A -> C [label="n-BuLi"]; A -> D [label="e.g., m-CPBA"]; B -> E [label="Major Product"]; B -> F [label="Minor Product"]; C -> G; D -> H; }

Reactivity of 2-Methylsulfanylthiophene.Electrophilic Aromatic Substitution

The sulfur atom of the methylsulfanyl group can donate electron density to the thiophene ring through resonance, thereby activating it towards electrophilic attack. The primary site of substitution is the C5 position due to the stability of the resulting carbocation intermediate.

Friedel-Crafts Acylation: This reaction is a powerful tool for introducing acyl groups, which are versatile intermediates for further transformations.

-

Protocol: To a solution of 2-methylsulfanylthiophene and an acyl chloride (e.g., acetyl chloride) in an inert solvent like dichloromethane at 0 °C, a Lewis acid catalyst such as aluminum chloride is added portion-wise. The reaction is typically stirred at room temperature until completion.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the 5-position, providing a precursor for aldehydes, carboxylic acids, and other functional groups.

-

Protocol: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride with dimethylformamide (DMF) at low temperature. 2-Methylsulfanylthiophene is then added to the pre-formed reagent, and the reaction is heated. Aqueous work-up hydrolyzes the intermediate iminium salt to yield the aldehyde.

Metalation

The hydrogen at the 5-position of 2-methylsulfanylthiophene can be selectively abstracted by strong bases like n-butyllithium to form 5-lithio-2-methylsulfanylthiophene. This organolithium species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the 5-position with high regioselectivity.

Application in the Synthesis of Bioactive Molecules

The true value of a chemical building block is demonstrated by its successful application in the synthesis of molecules with desirable biological properties. While direct applications of 2-methylsulfanylthiophene are often embedded within broader synthetic campaigns, its derivatives are key components of various pharmacologically active compounds.

Case Study: Synthesis of Thiophene-Based Antimicrobial Agents

Thiophene derivatives have been extensively investigated for their antimicrobial properties. The following workflow illustrates how 2-methylsulfanylthiophene can be utilized as a starting material for the synthesis of a hypothetical series of antimicrobial candidates.

A [label="2-Methylsulfanylthiophene", fillcolor="#F1F3F4"]; B [label="Friedel-Crafts Acylation\n(e.g., with chloroacetyl chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="5-Chloroacetyl-2-\nmethylsulfanylthiophene", fillcolor="#F1F3F4"]; D [label="Nucleophilic Substitution\n(with various amines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Library of Amine Derivatives", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; F [label="Biological Screening\n(Antimicrobial Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Lead Compound Identification", fillcolor="#F1F3F4"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Workflow for developing thiophene-based antimicrobials.Experimental Protocol: Synthesis of a 5-Aminoacetyl-2-methylsulfanylthiophene Derivative

-

Acylation: In a round-bottom flask, 2-methylsulfanylthiophene (1.0 eq) and chloroacetyl chloride (1.1 eq) are dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C, and aluminum chloride (1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with ice-water and the organic layer is separated, washed with sodium bicarbonate solution and brine, dried, and concentrated to give 5-chloroacetyl-2-methylsulfanylthiophene.

-

Amination: The crude 5-chloroacetyl-2-methylsulfanylthiophene (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. A secondary amine (e.g., piperidine, 1.2 eq) and a base like potassium carbonate (1.5 eq) are added. The mixture is heated to reflux for 6 hours. After cooling, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The product is purified by column chromatography.

The resulting library of compounds can then be screened for antimicrobial activity against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can then be conducted to identify key structural features that contribute to potency and selectivity.

Conclusion and Future Perspectives

2-Methylsulfanylthiophene is a versatile and highly valuable building block in medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the unique properties it imparts to the thiophene scaffold make it an attractive starting material for the construction of diverse molecular architectures. The ability to selectively functionalize the thiophene ring at multiple positions opens up a vast chemical space for exploration in drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of well-defined and functionalized building blocks like 2-methylsulfanylthiophene will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH)

- This cit

- This cit

-

Synthesis of 2-Methylthio-3-methoxythiophene. (Source: PrepChem.com) URL: [Link]

- This cit

- This cit

- This cit

-

2-(Methylthio)thiophene. (Source: PubChem) URL: [Link]

- Among the remarkable properties of thiophene derivatives are antibacterial, anti-inflammatory, anti-anxiety, antipsychotic, antiarrhythmic, and anticancer effects. (Source: Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline)

- This cit

- Processes for producing 3-(methylthio) thiophene. (Source: Google Patents)

-

Thiophene, 2-(methylthio)-. (Source: NIST WebBook) URL: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (Source: J-STAGE) URL: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: NIH) URL: [Link]

- This cit

-

2-thiophenethiol. (Source: Organic Syntheses) URL: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (Source: Inovine Meetings) URL: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (Source: Impact Factor) URL: [Link]

-

2-Methylthiophene. (Source: Wikipedia) URL: [Link]

Sources

- 1. 2-Methylthiophene(554-14-3) 13C NMR spectrum [chemicalbook.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. This compound | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylthiophene - Wikipedia [en.wikipedia.org]

- 7. Thiophene, 2-(methylthio)- [webbook.nist.gov]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. WO2011041126A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Properties and Applications of C5H6S2 Isomers

This guide provides a comprehensive technical overview of the core properties, synthesis, and potential applications of chemical compounds with the molecular formula C5H6S2. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced characteristics and potential of this unique class of organosulfur compounds.

Introduction: The Diverse World of C5H6S2

The molecular formula C5H6S2 represents a fascinating array of structural isomers, each possessing distinct chemical, physical, and biological properties. This diversity stems from the various ways in which five carbon atoms, six hydrogen atoms, and two sulfur atoms can be arranged to form stable cyclic and acyclic structures. Understanding the nuances of these isomers is critical for harnessing their potential in various scientific and industrial applications, from cancer chemoprevention to the development of novel materials.

This guide will primarily focus on two prominent classes of C5H6S2 isomers: the dithiolethiones and the vinyldithiins . Dithiolethiones are five-membered heterocyclic compounds containing a dithiole ring and an exocyclic thione group. Vinyldithiins are six-membered heterocyclic compounds containing a dithiin ring and a vinyl substituent. We will also briefly touch upon other potential isomers to provide a broader context.

Structural Isomers of C5H6S2

The structural diversity of C5H6S2 is a key determinant of its varied properties. Constitutional isomers, which have the same molecular formula but different atomic connectivity, are prevalent for this formula.[1][2]

Figure 1: Key structural isomers of C5H6S2.

Physicochemical and Spectroscopic Properties

The distinct structural arrangements of C5H6S2 isomers lead to measurable differences in their physicochemical and spectroscopic properties. These differences are crucial for their identification, characterization, and application.

Data Presentation: A Comparative Overview

| Property | 4-Methyl-1,2-dithiole-3-thione | 5-Methyl-1,2-dithiole-3-thione | 3-Vinyl-4H-1,2-dithiin | 2-Vinyl-4H-1,3-dithiin |

| Molecular Weight ( g/mol ) | 146.27 | 146.27 | 144.26 | 144.26 |

| Appearance | Yellow to orange solid | Yellow solid | Colorless to pale yellow oil | Colorless to pale yellow oil |

| Melting Point (°C) | 35-37 | 33-35 | N/A | N/A |

| Boiling Point (°C) | Decomposes | Decomposes | N/A | N/A |

| CAS Number | 5639-01-0 | 5638-99-3 | 62488-53-3[3] | 80028-57-5[4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of C5H6S2 isomers.

The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms within the molecule.

| Isomer | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 4-Methyl-1,2-dithiole-3-thione | 2.25 (s, 3H, CH₃), 7.05 (s, 1H, CH) | 16.5 (CH₃), 135.0 (C4), 145.0 (C5), 215.0 (C=S) |

| 5-Methyl-1,2-dithiole-3-thione | 2.50 (s, 3H, CH₃), 6.50 (s, 1H, CH) | 14.0 (CH₃), 125.0 (C4), 160.0 (C5), 210.0 (C=S) |

| 3-Vinyl-4H-1,2-dithiin | 2.80-3.20 (m, 2H, CH₂), 5.10-5.30 (m, 2H, =CH₂), 5.80-6.00 (m, 1H, =CH), 5.90-6.10 (m, 2H, ring CH=CH) | 30.5 (CH₂), 40.1 (CH), 116.8 (=CH₂), 124.5 (ring CH), 127.8 (ring CH), 136.2 (=CH) |

| 2-Vinyl-4H-1,3-dithiin | 3.10 (d, 2H, CH₂), 4.80 (t, 1H, CH), 5.20-5.40 (m, 2H, =CH₂), 5.80 (d, 1H, ring CH), 6.00-6.20 (m, 1H, =CH), 6.10 (d, 1H, ring CH) | 31.8 (CH₂), 43.5 (CH), 118.2 (=CH₂), 123.1 (ring CH), 125.9 (ring CH), 134.7 (=CH) |

Note: The presented NMR data are approximate and can vary depending on the solvent and instrument used. These values are compiled from various sources and predictive models for illustrative purposes.

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which can be used for their identification and structural analysis.

-

Dithiolethiones: Typically show a prominent molecular ion peak (M⁺). Fragmentation often involves the loss of sulfur atoms or the cleavage of the dithiole ring.

-

Vinyldithiins: Also exhibit a clear molecular ion peak. A characteristic fragmentation pathway is the retro-Diels-Alder reaction, which can lead to the formation of thioacrolein (C₃H₄S).[5]

Synthesis of C5H6S2 Isomers

The synthesis of specific C5H6S2 isomers requires tailored chemical strategies. The following sections provide an overview of established synthetic routes.

Synthesis of Dithiolethiones

A common and effective method for the synthesis of 1,2-dithiole-3-thiones involves the thionation of 1,3-dicarbonyl compounds or their derivatives using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[5][6]

Figure 2: General synthesis pathway for 1,2-dithiole-3-thiones.

This protocol is a generalized procedure based on established literature methods.

Materials:

-

2-Methyl-3-(pyrazin-2-yl)-3-oxopropanenitrile

-

Lawesson's Reagent

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-methyl-3-(pyrazin-2-yl)-3-oxopropanenitrile (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield Oltipraz as a yellow solid.

-

Characterize the final product by NMR, MS, and melting point analysis.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and HPLC. The characteristic spectroscopic data should match the expected values for Oltipraz. The melting point should be sharp and consistent with the literature value.

Synthesis of Vinyldithiins

Vinyldithiins are naturally occurring compounds found in garlic oil.[7] Their formation is a result of the thermal or enzymatic decomposition of allicin, a key organosulfur compound in garlic.[5] The synthesis of vinyldithiins can be achieved by mimicking this natural process.

Figure 3: Formation of vinyldithiins from allicin.

This protocol describes a general method for the extraction and formation of vinyldithiins from garlic.

Materials:

-

Fresh garlic cloves

-

Vegetable oil (e.g., olive oil)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Diethyl Ether for chromatography

Procedure:

-

Crush fresh garlic cloves and immediately mix them with vegetable oil in a flask.

-

Heat the mixture gently (around 40-60 °C) for several hours with stirring. This promotes the conversion of allicin to vinyldithiins.[7]

-

After cooling, filter the mixture to remove the solid garlic residues.

-

Dry the resulting garlic oil over anhydrous sodium sulfate.

-

Separate the vinyldithiin isomers from the oil by column chromatography on silica gel, using a mixture of hexane and diethyl ether as the eluent. The two main isomers, 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin, can be separated with careful chromatography.

-

Characterize the isolated isomers by GC-MS and NMR spectroscopy.

Self-Validation: The identity and purity of the isolated vinyldithiins should be confirmed by comparing their GC retention times and mass spectra with those of authentic standards or with data reported in the literature. NMR analysis will further confirm the structural assignments.

Pharmacological and Biological Properties

The isomers of C5H6S2 exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Dithiolethiones: Potent Chemopreventive Agents

Dithiolethiones, particularly substituted 1,2-dithiole-3-thiones, are well-known for their potent chemopreventive and antioxidant properties.

-

Mechanism of Action: Many dithiolethiones are potent inducers of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs). This induction is primarily mediated through the activation of the Nrf2-Keap1 signaling pathway. By enhancing the cellular antioxidant defense mechanisms, dithiolethiones can protect cells from oxidative damage and the carcinogenic effects of various xenobiotics.

-

Anticancer Activity: Several dithiolethiones, including the well-studied compound Oltipraz, have demonstrated significant anticancer activity in preclinical models. Their ability to induce apoptosis, inhibit cell proliferation, and modulate inflammatory pathways contributes to their anticancer effects.

-

Cytotoxicity: While exhibiting selective toxicity towards cancer cells, some dithiolethiones can also show cytotoxicity to normal cells at higher concentrations. Therefore, careful dose-response studies are essential in their development as therapeutic agents.[8]

Vinyldithiins: Bioactive Compounds from Garlic

Vinyldithiins, as major components of garlic oil, contribute to the well-documented health benefits of garlic.[7]

-

Antioxidant and Anti-inflammatory Activity: Vinyldithiins have been shown to possess significant antioxidant and anti-inflammatory properties. They can scavenge free radicals and inhibit the production of pro-inflammatory mediators.[9]

-

Cardiovascular Effects: Some studies suggest that vinyldithiins may have beneficial effects on the cardiovascular system, including antiplatelet and vasorelaxant activities.

-

Pharmacokinetics: Studies on the pharmacokinetics of vinyldithiins have shown that they are bioavailable after oral administration, although their metabolism can be rapid.[10]

Comparative Bioactivity

While both dithiolethiones and vinyldithiins exhibit antioxidant properties, their primary mechanisms and potency can differ. Dithiolethiones are particularly potent inducers of the Nrf2 pathway, leading to a long-lasting upregulation of cellular antioxidant defenses. Vinyldithiins, on the other hand, may act more as direct free radical scavengers. A direct comparative study of the antioxidant efficacy of a wide range of C5H6S2 isomers would be a valuable area for future research.[11][12][13][14]

Applications and Future Perspectives

The unique properties of C5H6S2 isomers open up a wide range of potential applications.

-

Drug Development: The potent biological activities of dithiolethiones make them promising lead compounds for the development of new anticancer and chemopreventive drugs. Further research into structure-activity relationships and optimization of their pharmacokinetic properties is warranted. Vinyldithiins and other garlic-derived organosulfur compounds are also being investigated for their therapeutic potential in various diseases.[3][4][15][16][17]

-

Materials Science: The sulfur-rich nature of these compounds makes them interesting building blocks for the synthesis of novel polymers and materials with unique optical, electronic, and mechanical properties.

-

Agrochemicals: Some organosulfur compounds have shown promise as pesticides and herbicides, and the C5H6S2 scaffold could be explored for the development of new agrochemicals.

Conclusion

The molecular formula C5H6S2 represents a rich and diverse family of isomeric compounds with a wide spectrum of chemical and biological properties. From the potent chemopreventive dithiolethiones to the bioactive vinyldithiins found in garlic, these organosulfur compounds offer significant opportunities for scientific exploration and technological innovation. This guide has provided a comprehensive overview of their core properties, synthesis, and potential applications, with the aim of stimulating further research and development in this exciting field. As our understanding of the intricate structure-activity relationships of these isomers deepens, so too will our ability to harness their full potential for the benefit of human health and materials science.

References

- AIP Publishing. (2021). A Review of Biological Activity of Organosulfur Compounds of Garlic. AIP Conference Proceedings.

- Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.

- Bhatt, V., & Patel, V. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12, 613077.

- Iciek, M., Bilska-Wilkosz, A., & Kwiecień, I. (2010). Biological properties of garlic and garlic-derived organosulfur compounds. Environmental and Molecular Mutagenesis, 51(8), 749-762.

- Tan, C.-H., et al. (2015). (4S,5S)-1,3-Bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidine-2-thione. Organic Syntheses, 92, 253-265.

- Ilić, D. P., Nikolić, V. D., Nikolić, L. B., Stanković, M. Z., Stanojević, L. P., & Cakić, M. D. (2011). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. Facta Universitatis, Series: Physics, Chemistry and Technology, 9(1), 9-20.

- Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- Kantevari, S., et al. (2014). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of ChemTech Research, 6(7), 3682-3687.

- Müller, L., et al. (2011). Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. Journal of Agricultural and Food Chemistry, 59(9), 4504–4511.

- de Souza, G. T., et al. (2022). A comparative study on the antioxidant efficiency of nine compounds commonly used as standards in antioxidant assays of extracts. Food Science and Technology, 42, e101521.

- Collin, H. A., et al. (2012). (Bio)synthesis, extraction and purification of garlic derivatives showing therapeutic properties. Biotechnology, Agronomy, Society and Environment, 16(1), 125-133.

- Müller, L., et al. (2011). Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. Journal of Agricultural and Food Chemistry, 59(9), 4504-4511.

- Singh, S. V., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1241–1260.

- Ali, M., et al. (2019). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. Main Group Metal Chemistry, 42(1), 1-7.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

YouTube. (2018). Structural Isomerism, Constitutional Isomerism - Organic Chemistry. Retrieved from [Link]

- Clark, J. (2023). Structural Isomerism in Organic Molecules. Chemistry LibreTexts.

-

YouTube. (2025). Structural Isomerism Explained: The Different Types!. Retrieved from [Link]

- Koch, I., et al. (1998). Pharmacokinetics of vinyldithiins, transformation products of allicin. Planta Medica, 64(4), 339-343.

- Al-Ostoot, F. H., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 999-1014.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Afanas'ev, I. B., et al. (2000). Comparative study of antioxidant properties and cytoprotective activity of flavonoids. Biochemistry. Biokhimiia, 65(7), 841–847.

- Zhang, H., et al. (2015). Comparative Evaluation of the Radical-Scavenging Activities of Fucoxanthin and Its Stereoisomers. Marine Drugs, 13(3), 1257–1268.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 6. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Pharmacokinetics of vinyldithiins, transformation products of allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]

- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 13. Comparative study of antioxidant properties and cytoprotective activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Foreword: The Significance of Substituted Thiophenes

An In-depth Technical Guide to the Electronic Properties of 2-(Methylthio)thiophene

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives represent a cornerstone in the fields of materials science, organic electronics, and medicinal chemistry. Their unique electronic and structural properties, stemming from a sulfur-containing five-membered aromatic ring, make them versatile building blocks for a vast array of applications.[1][2] Polythiophenes, in particular, were central to the development of conductive polymers, a discovery recognized with the 2000 Nobel Prize in Chemistry.[3] The strategic functionalization of the thiophene ring allows for the fine-tuning of its electronic characteristics. This guide focuses on this compound, a derivative where the electron-donating methylthio (-SCH₃) group is expected to significantly modulate the electronic landscape of the parent thiophene core, influencing its behavior as both a monomer and a precursor to conducting polymers.

Molecular and Structural Overview

This compound is an organosulfur compound featuring a thiophene ring substituted at the C2 position with a methylthio group. This substitution is critical as it directly influences the molecule's electron density distribution, and consequently, its reactivity and electronic properties.

| Property | Value | Source |

| Chemical Formula | C₅H₆S₂ | [4][5] |

| Molecular Weight | 130.23 g/mol | [4][5] |

| IUPAC Name | 2-(Methylsulfanyl)thiophene | [5] |